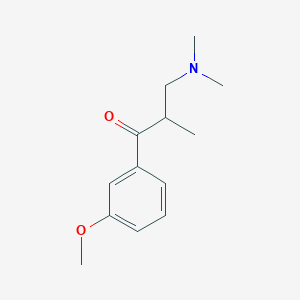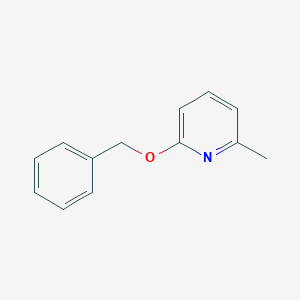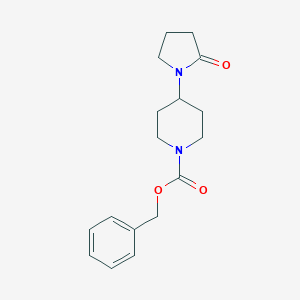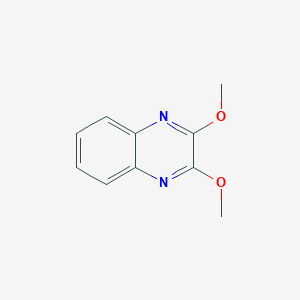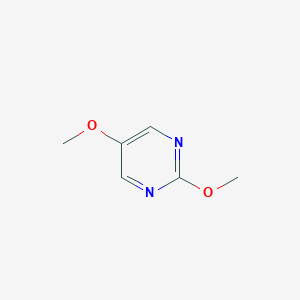
2,5-Dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxypyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxypyrimidine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various drugs, such as antiviral, antifungal, and anticancer agents. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxypyrimidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA polymerase and RNA polymerase. This inhibition results in the disruption of cellular processes and ultimately leads to cell death.
Biochemische Und Physiologische Effekte
2,5-Dimethoxypyrimidine has been shown to have various biochemical and physiological effects. It has been reported to have antiviral, antifungal, and anticancer activities. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethoxypyrimidine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of 2,5-Dimethoxypyrimidine. One area of interest is the development of new drugs based on this compound. Another area of interest is the synthesis of new metal complexes using 2,5-Dimethoxypyrimidine as a ligand. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Finally, the toxicity of this compound needs to be thoroughly investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, 2,5-Dimethoxypyrimidine is a heterocyclic compound that has potential applications in various fields, including the pharmaceutical industry, catalysis, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, its mechanism of action and toxicity need to be further investigated to fully understand its potential applications.
Synthesemethoden
The synthesis of 2,5-Dimethoxypyrimidine involves the reaction of 2,5-diaminopyrimidine with methanol in the presence of a catalyst. This reaction results in the formation of 2,5-Dimethoxypyrimidine. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Eigenschaften
CAS-Nummer |
16290-94-1 |
|---|---|
Produktname |
2,5-Dimethoxypyrimidine |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2,5-dimethoxypyrimidine |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JCDHBXYIWAUNSH-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)OC |
Kanonische SMILES |
COC1=CN=C(N=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



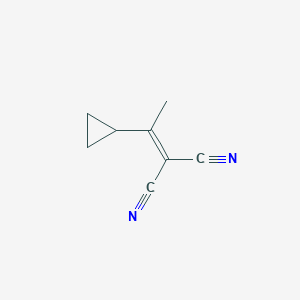



![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

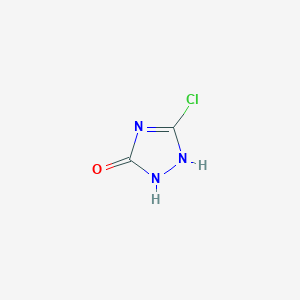
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
